

# Application Notes and Protocols for Envonalkib in In Vivo Mouse Models

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## Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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## Introduction

**Envonalkib** (also known as TQ-B3139 or CT-711) is a potent, second-generation small molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met, which are key drivers in certain types of cancer, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group, **Envonalkib** has demonstrated significant anti-tumor activity in clinical trials, outperforming first-generation inhibitors like crizotinib, particularly in patients with ALK-positive NSCLC.[3][4][5] Its ability to penetrate the blood-brain barrier also makes it a promising agent for treating and preventing brain metastases.[3]

These application notes provide a comprehensive guide for the utilization of **Envonalkib** in preclinical in vivo mouse models of cancer, offering recommended starting concentrations, detailed experimental protocols, and an overview of its mechanism of action.

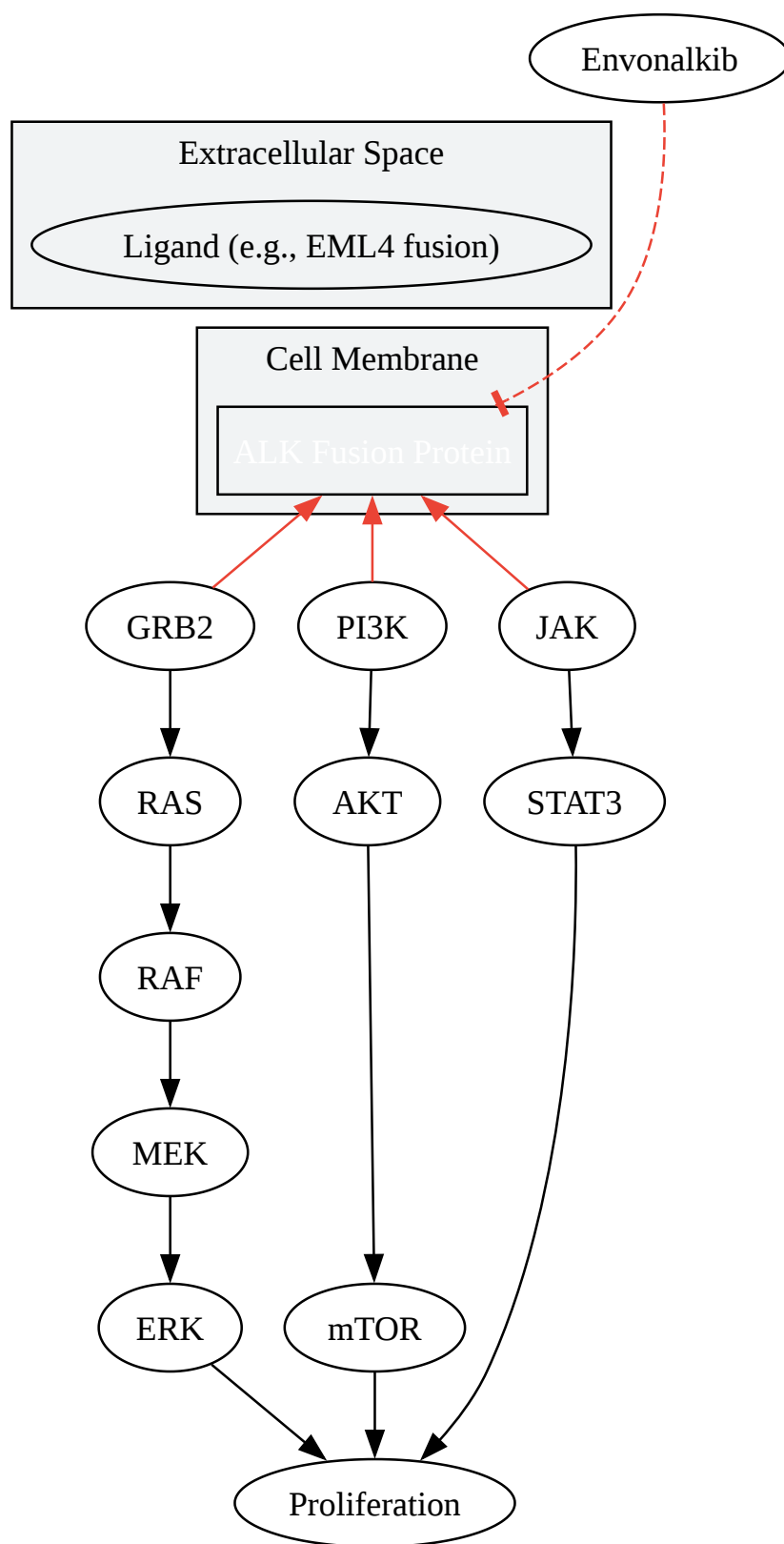
## Mechanism of Action

**Envonalkib** exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling proteins. By binding to the ATP-binding pocket of ALK, ROS1, and c-Met, **Envonalkib** blocks their kinase activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]

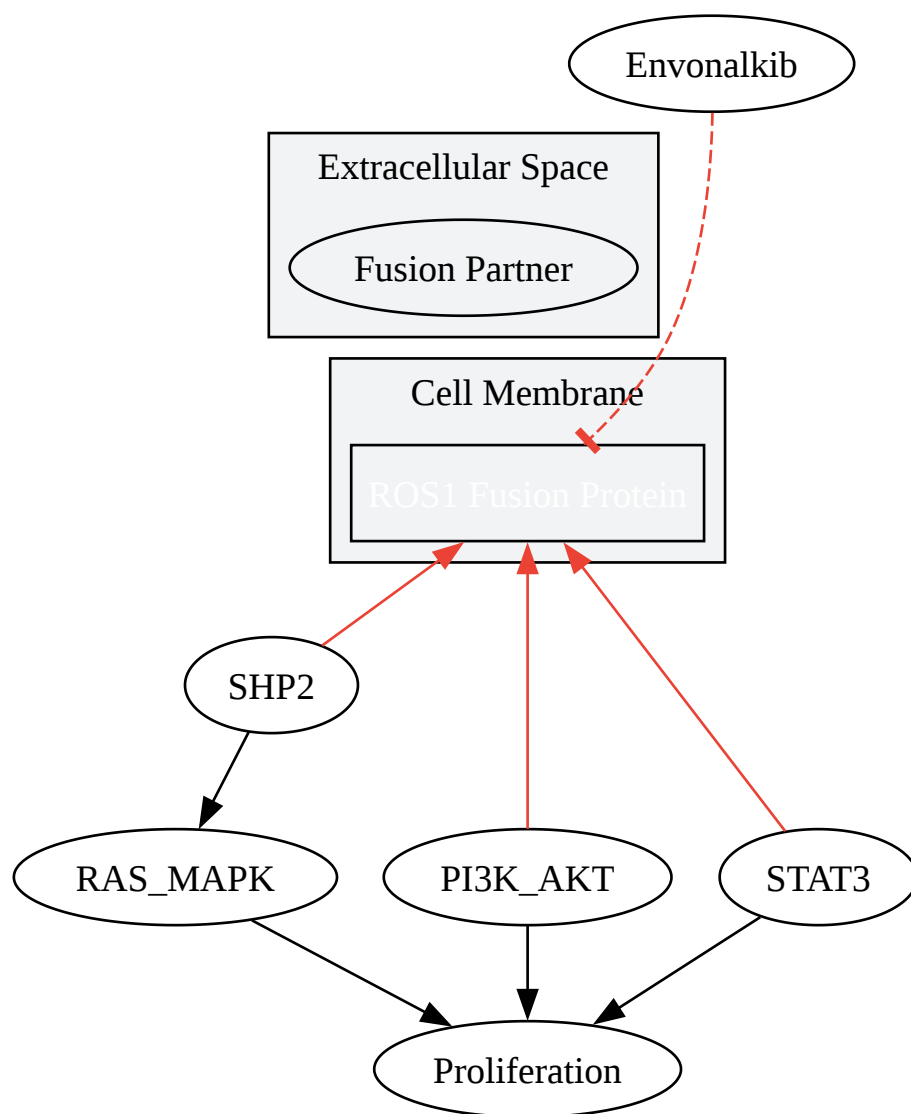
## Signaling Pathways Inhibited by Envonalkib

**Envonalkib**'s therapeutic efficacy stems from its ability to simultaneously block multiple oncogenic signaling cascades. The primary pathways affected are:

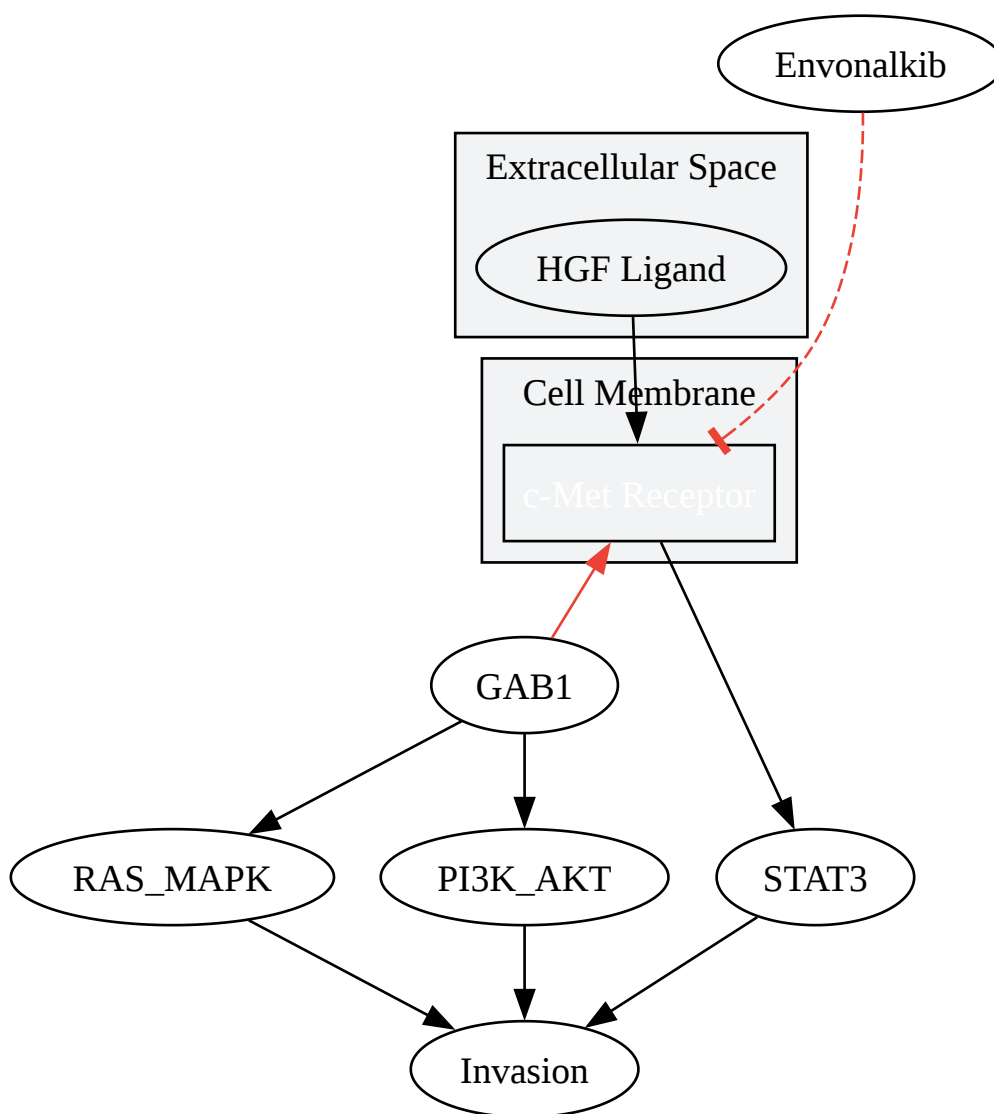
- **ALK Signaling Pathway:** In cancers like ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a constitutively active ALK fusion protein. This drives downstream pathways such as the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival. **Envonalkib** directly inhibits the kinase activity of the ALK fusion protein, shutting down these oncogenic signals.
- **ROS1 Signaling Pathway:** Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins with constitutive kinase activity. These fusion proteins activate similar downstream signaling pathways as ALK, including the PI3K-AKT-mTOR and MAPK pathways. **Envonalkib**'s inhibition of ROS1 kinase activity is beneficial in cancers driven by these fusions.
- **c-Met Signaling Pathway:** The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a role in tumor growth, invasion, and metastasis. Aberrant c-Met signaling can be a primary oncogenic driver or a mechanism of acquired resistance to other targeted therapies. **Envonalkib**'s ability to inhibit c-Met can overcome this resistance mechanism and provide broader anti-tumor activity.



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## Recommended Concentration of Envonalkib for In Vivo Mouse Models

While specific preclinical data on the dosage of **Envonalkib** in mouse models is not extensively published, based on standard practices for TKIs in xenograft models, a starting dose range is recommended for efficacy studies. It is crucial to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and tumor model being used.

Table 1: Recommended Starting Doses for **Envonalkib** in Mouse Models

Parameter	Recommendation	Notes
Starting Dose Range	25 - 100 mg/kg	To be administered orally (p.o.)
Dosing Frequency	Once or twice daily (QD or BID)	Dependent on pharmacokinetic and tolerability studies
Administration Route	Oral gavage (p.o.)	Most common route for preclinical TKI studies
Formulation Vehicle	0.5% (w/v) methylcellulose in sterile water	A common vehicle for oral administration of hydrophobic compounds

## Experimental Protocols

The following are detailed protocols for key experiments involving the use of **Envonalkib** in in vivo mouse models.

### Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of **Envonalkib** that can be administered without causing dose-limiting toxicity.

Materials:

- **Envonalkib**
- Vehicle (e.g., 0.5% methylcellulose)
- 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
- Standard animal housing and monitoring equipment
- Oral gavage needles

Procedure:

- **Animal Acclimatization:** Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- **Group Allocation:** Randomly assign mice to several dose groups (e.g., 25, 50, 100, 150 mg/kg) and a vehicle control group (n=3-5 mice per group).
- **Drug Preparation:** Prepare fresh formulations of **Envonalkib** in the chosen vehicle on each day of dosing.
- **Dosing:** Administer **Envonalkib** or vehicle via oral gavage once or twice daily for a predetermined period (e.g., 14-21 days).
- **Monitoring:** Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, posture, and grooming. Body weight should be recorded at least three times per week.
- **Endpoint:** The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.

## Protocol 2: In Vivo Efficacy Study in a Xenograft Model

**Objective:** To evaluate the anti-tumor efficacy of **Envonalkib** in a subcutaneous xenograft mouse model.

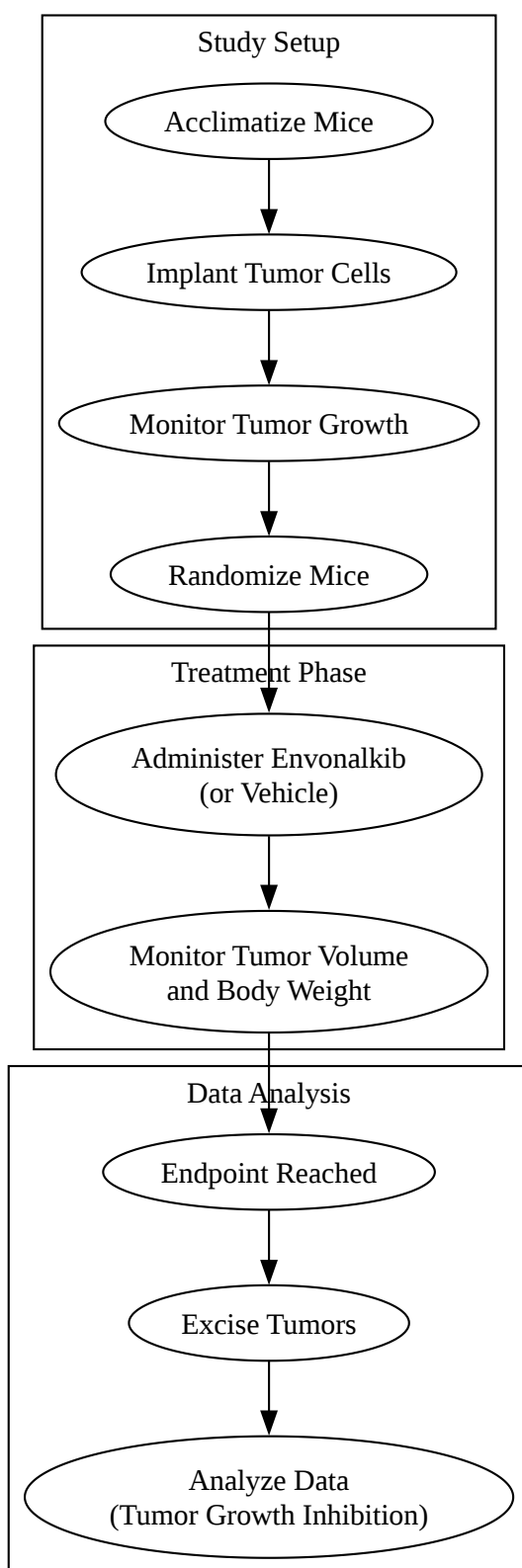
**Materials:**

- Cancer cell line with known ALK, ROS1, or c-Met alterations (e.g., H3122, H2228 for ALK; HCC78 for ROS1)
- 6-8 week old immunocompromised mice
- Matrigel (optional, for enhancing tumor take rate)
- Calipers for tumor measurement
- **Envonalkib** and vehicle

**Procedure:**

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g.,  $1-5 \times 10^6$  cells in 100-200  $\mu$ L of PBS or media, with or without Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment: Begin treatment with **Envonalkib** at the predetermined dose(s) and schedule, alongside a vehicle control group.
- Data Collection: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).





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## Data Presentation

All quantitative data from the in vivo studies should be summarized in tables for clear comparison.

Table 2: Example of Data Presentation for an In Vivo Efficacy Study

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Endpoint (mm <sup>3</sup> ) ± SEM	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	-	QD	0		
Envonalkib	25	QD			
Envonalkib	50	QD			
Envonalkib	100	QD			

## Conclusion

**Envonalkib** is a promising TKI with potent activity against ALK, ROS1, and c-Met driven cancers. The protocols and recommendations provided here serve as a guide for researchers to design and execute robust in vivo studies to further evaluate its therapeutic potential. It is imperative to perform careful dose-finding studies and to tailor the experimental design to the specific research question and mouse model being utilized.

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